6-ethyl-2,6-dihydroimidazo[1,2-c]quinazolin-5(3H)-one is a heterocyclic compound featuring a fused imidazole and quinazoline structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory and anticancer properties. The compound's unique structure contributes to its reactivity and interactions with biological targets.
This compound is classified under the category of imidazoquinazolines, which are known for their diverse pharmacological activities. The synthesis and characterization of related compounds have been extensively studied, indicating a growing interest in their medicinal applications. Various studies have focused on the synthesis of derivatives of imidazoquinazoline compounds, highlighting their potential as bioactive agents .
The synthesis of 6-ethyl-2,6-dihydroimidazo[1,2-c]quinazolin-5(3H)-one can be achieved through several methods. One notable approach involves the reaction of 3-amino-3-aryl-1H-quinolin-2,4-diones with urea under specific conditions to yield imidazoquinazoline derivatives. The process typically involves heating at elevated temperatures in solvents such as acetic acid .
The reaction can be summarized as follows:
The reaction mechanism often involves intramolecular rearrangements leading to the formation of the desired heterocyclic structure.
The molecular structure of 6-ethyl-2,6-dihydroimidazo[1,2-c]quinazolin-5(3H)-one can be characterized by various spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and X-ray crystallography. The compound features a fused ring system that includes both imidazole and quinazoline moieties.
Key structural data include:
6-ethyl-2,6-dihydroimidazo[1,2-c]quinazolin-5(3H)-one can participate in various chemical reactions due to its electrophilic nature. Notable reactions include:
These reactions can lead to the formation of various derivatives that may exhibit enhanced biological activity or altered pharmacokinetic properties .
The mechanism of action for compounds like 6-ethyl-2,6-dihydroimidazo[1,2-c]quinazolin-5(3H)-one often involves interaction with specific biological targets such as enzymes or receptors. For instance, studies suggest that these compounds may inhibit certain pathways involved in inflammation or cancer cell proliferation.
Quantitative structure–activity relationship (QSAR) models have been employed to predict the biological activity based on structural features. This allows for the rational design of new derivatives with improved efficacy .
The physical properties of 6-ethyl-2,6-dihydroimidazo[1,2-c]quinazolin-5(3H)-one include:
Chemical properties include:
6-ethyl-2,6-dihydroimidazo[1,2-c]quinazolin-5(3H)-one has potential applications in various fields:
Research continues to explore the full potential of this compound and its derivatives in therapeutic applications .
The core structure is defined by the International Union of Pure and Applied Chemistry (IUPAC) as 6-ethyl-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-5-one. This nomenclature reflects:1. A fused tetracyclic system comprising:- Benzene ring (positions 1-4, 4a, 9a)- Pyrimidinone (positions 4, 5, 5a, 9a)- Imidazoline (positions 5a, 6, 7, 8, 9) [3] [8]2. Substituent specification: An ethyl group at N⁶ (piperidine-like nitrogen) of the imidazoline ring.3. Saturation status: The "2,3,5,6-tetrahydro" prefix indicates partial saturation at the imidazole moiety, distinguishing it from aromatic imidazoquinazolines [6] [9].
Systematic classification:
The molecular architecture (C₁₂H₁₃N₃O; MW: 215.25 g/mol) integrates three critical pharmacophores:1. Imidazoline ring: Non-aromatic due to saturation at C²–C³, featuring:- Basic tertiary nitrogen (N¹)- Nucleophilic secondary amine (N⁶–H)2. Quinazolinone system:- Lactam carbonyl (C⁵=O; νₘₐₓ 1690–1710 cm⁻¹)- Conjugated pyrimidine N=C⁴ bond (π→π* transition ~270 nm) [2] [4]3. N⁶-Ethyl group: Enhances lipophilicity (logP ~2.1) and modulates electron density at N⁶ [3] [7]
Table 1: Characteristic Vibrational Frequencies of Functional Groups
Functional Group | IR Absorption (cm⁻¹) | NMR Shifts (δ, ppm) |
---|---|---|
Lactam (C=O) | 1680–1710 | - (¹³C: 160–165) |
Imidazoline C=N | 1580–1620 | ¹H: 7.2–7.5 (d, 1H); ¹³C: 145–150 |
N-CH₂-CH₃ | - | ¹H: 3.65 (q, 2H); 1.25 (t, 3H) |
This Niementowski-inspired route employs anthranilic acid derivatives as precursors:1. Reaction mechanism:- Step 1: Ethyl anthranilate (I) reacts with ethylamine to form 2-(ethylamino)benzamide (II)- Step 2: Cyclocondensation with urea at 160°C yields 3-ethyl-3,4-dihydroquinazolin-4-one (III)- Step 3: Bromoacetylation at N¹ followed by ethylenediamine cyclization gives the target compound [2] [4]2. Optimization:- Urea excess (3 eq.) minimizes dihydroquinazoline dimerization- Solvent-free conditions at 160°C improve yield (78% vs. 52% in DMF)- ZnCl₂ catalysis (10 mol%) reduces reaction time from 12h to 4h [8]
A two-step tandem cyclization strategy achieves high regioselectivity:1. Key intermediate: 2-(2-Aminophenyl)-4,5-dihydro-1H-imidazole (IV) synthesized from:- 2-Aminobenzonitrile + ethylenediamine (120°C, 6h; yield 85%) [9]2. Cyclization:- IV reacts with propionic anhydride (1.2 eq.) in acetic acid- Conc. H₂SO₄ (5 mol%) catalyzes imidazole N⁶ acylation and lactamization- Reflux (8h) yields 6-ethyl derivative (91% purity; 76% isolated yield) [4] [9]3. Advantage: Avoids N⁶ vs. N¹ alkylation regioisomers (<2% by HPLC)
Copper-catalyzed azide-alkyne cycloaddition (CuAAC) constructs the imidazole ring in situ:1. Protocol:- 2-Azido-3-ethylquinazolin-4(3H)-one (V) + propargylamine (1.5 eq.)- Cu(I)TBTA catalyst (0.5 mol%) in t-BuOH/H₂O (3:1)- Microwave (100W, 80°C, 15 min; yield 88%) [3] [8]2. Regioselectivity: Exclusive 1,4-disubstituted imidazole formation (¹H-NMR: singlet at δ 7.65 for H⁵-imidazole)3. Scope: Adaptable for N⁶-alkyl/aryl variants using azidoquinazolines
Table 2: Reaction Optimization for Cu(I)-Mediated Synthesis
Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) | Byproducts |
---|---|---|---|---|---|
CuI | DMF | 110 | 8 | 45 | Dehalogenated impurity |
CuBr/Sodium ascorbate | t-BuOH/H₂O (3:1) | 80 | 2 | 78 | <5% |
Cu(I)TBTA | t-BuOH/H₂O (3:1) | 80 | 0.25 | 88 | Undetected |
None | Toluene | 120 | 24 | <10 | Oligomers |
Critical parameters:
Table 3: Comparison of Synthetic Methodologies
Method | Starting Materials | Steps | Overall Yield (%) | Purity (HPLC%) |
---|---|---|---|---|
Cyclocondensation w/ urea | Anthranilic acid, ethylamine, urea | 3 | 62 | 95 |
Acid-catalyzed cyclization | 2-Aminobenzamide, propionic anhydride | 2 | 76 | 97 |
Click chemistry (CuAAC) | 2-Azido-3-ethylquinazolinone, propargylamine | 1 | 88 | 99 |
Abbreviations: TBTA = Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine; CuAAC = Copper-catalyzed azide-alkyne cycloaddition
CAS No.: 4430-97-1
CAS No.: 99558-89-1
CAS No.: 88411-77-2
CAS No.: 582-59-2
CAS No.: 203000-17-3